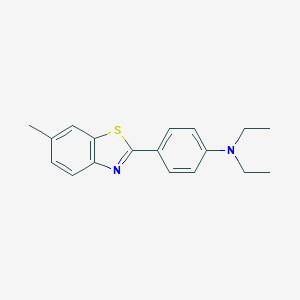

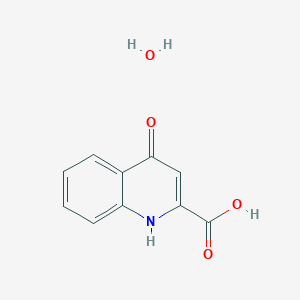

Ácido 4-hidroxiquinolina-2-carboxílico hidratado

Descripción general

Descripción

- El ácido quinurénico (KYNA o KYN) es un producto del metabolismo normal del aminoácido L-triptófano.

- Descubierto en 1853 por el químico alemán Justus von Liebig en la orina de perro, aparentemente fue nombrado en este contexto .

- KYNA posee actividad neuroactiva y actúa como antiexcitotoxic y anticonvulsivo. Probablemente funciona como antagonista en los receptores de aminoácidos excitadores.

Aplicaciones Científicas De Investigación

- Las aplicaciones de KYNA abarcan diversos campos:

Neurobiología: Su papel en los procesos neurofisiológicos y las condiciones neuropatológicas.

Medicina: Implicaciones en la encefalitis transmitida por garrapatas, esquizofrenia y enfermedades relacionadas con el VIH.

Industria: Uso terapéutico potencial en trastornos neurobiológicos.

Mecanismo De Acción

- KYNA actúa sobre múltiples objetivos:

- Antagonista en los receptores de glutamato ionotrópicos (AMPA, NMDA, Kainato).

- Antagonista no competitivo en el sitio de glicina del receptor NMDA.

- Ligando para el receptor acoplado a proteína G huérfano GPR35.

- Agonista para el receptor acoplado a proteína G HCAR3.

Análisis Bioquímico

Cellular Effects

The compound is known to have antiexcitotoxic and anticonvulsant effects This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

- KYNA se sintetiza a través de un intermedio de quinurenina por aminotransferasas de quinurenina (KAT) .

- Los métodos de producción industrial implican la conversión enzimática de L-quinurenina a KYNA.

Análisis De Reacciones Químicas

- KYNA experimenta varias reacciones:

- Actúa como antagonista en los receptores de glutamato ionotrópicos AMPA, NMDA y Kainato.

- Es un antagonista no competitivo en el sitio de glicina del receptor NMDA.

- KYNA también interactúa con el receptor nicotínico de acetilcolina α7 y sirve como ligando para el receptor acoplado a proteína G huérfano GPR35.

- Los reactivos y condiciones comunes varían según las reacciones específicas.

Comparación Con Compuestos Similares

- La singularidad de KYNA radica en sus interacciones multifacéticas y propiedades neuroactivas.

- Compuestos similares incluyen el ácido quinolínico y el ácido picolínico.

Propiedades

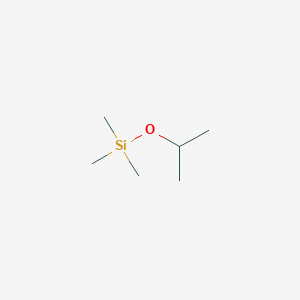

IUPAC Name |

4-oxo-1H-quinoline-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQSVWRLXGIOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345909-35-5 | |

| Record name | 4-Hydroxyquinoline-2-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)

![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)